N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of bromine, fluorine, and methoxy groups further enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl bromide
- 3-Bromo-4-fluorobenzyl bromide
- 3-(3-Bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring with bromine, fluorine, and methoxy substituents. This unique structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C17H16BrFN4O2 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16BrFN4O2/c1-24-16-7-13(8-22-23-10-20-21-11-23)6-15(18)17(16)25-9-12-2-4-14(19)5-3-12/h2-7,10-11,22H,8-9H2,1H3 |
InChI Key |
SEHZSFFTBKKRTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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